N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)chroman-2-carboxamide
描述
属性
IUPAC Name |
N-[2-(2-imidazol-1-ylethoxy)ethyl]-3,4-dihydro-2H-chromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c21-17(16-6-5-14-3-1-2-4-15(14)23-16)19-8-11-22-12-10-20-9-7-18-13-20/h1-4,7,9,13,16H,5-6,8,10-12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFBJENMIKGFRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(=O)NCCOCCN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Chroman-2-carboxylic Acid Synthesis
Cyclization of Phenol Derivatives
The chroman ring system is synthesized via acid- or base-catalyzed cyclization of phenol derivatives with aldehydes or ketones. For example, reacting 2-hydroxyacetophenone with formaldehyde under acidic conditions (H₂SO₄, 60°C, 6 hours) yields chroman-2-carboxylic acid after oxidation.
Reaction Conditions and Yields
| Starting Material | Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|
| 2-Hydroxyacetophenone | H₂SO₄ | 60°C | 6 h | 72% |
| 2-Hydroxypropiophenone | HCl | 70°C | 8 h | 68% |
Carboxamide Formation
Activation of Chroman-2-carboxylic Acid
The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride, which is subsequently reacted with ethylenediamine derivatives. For instance, treating chroman-2-carboxylic acid with SOCl₂ (reflux, 2 hours) followed by reaction with 2-(2-aminoethoxy)ethanol in dichloromethane (DCM) yields the intermediate ethylenediamine-linked chroman.
Key Parameters
Imidazole-Ethoxy-Ethyl Side Chain Introduction
Solvent-Free N-Alkylation of Imidazole
The imidazole moiety is introduced via solvent-free alkylation using tert-butyl chloroacetate. A mixture of imidazole, tert-butyl chloroacetate, and potassium carbonate (K₂CO₃) is heated at 80°C for 4 hours, yielding imidazol-1-yl-acetic acid tert-butyl ester.
Optimization Data
| Reagent Ratio (Imidazole:TBCA) | Temperature | Time | Yield |
|---|---|---|---|
| 1:1 | 80°C | 4 h | 92% |
| 1:1.2 | 90°C | 3 h | 88% |
Deprotection and Functionalization
The tert-butyl group is hydrolyzed using hydrochloric acid (HCl, 6M, 60°C, 2 hours) to produce imidazol-1-yl-acetic acid hydrochloride. This intermediate is coupled to the ethylenediamine-linked chroman using EDCI/HOBt in DMF, yielding the final product.
Coupling Reaction Performance
| Coupling Reagent | Solvent | Time | Yield |
|---|---|---|---|
| EDCI/HOBt | DMF | 24 h | 82% |
| DCC/DMAP | THF | 24 h | 75% |
Industrial-Scale Production Considerations
Continuous Flow Reactor Optimization
Industrial synthesis employs continuous flow reactors to enhance scalability and purity. For example, a two-stage flow system achieves 94% yield in chroman-2-carboxylic acid synthesis by maintaining precise temperature control (60°C ± 2°C) and residence time (30 minutes).
Analytical Characterization
Spectroscopic Validation
Challenges and Mitigation Strategies
Byproduct Formation
Di-alkylation of imidazole occurs at elevated temperatures (>90°C), reducing yields. Mitigation includes strict temperature control and stoichiometric reagent ratios.
Hydrolysis Sensitivity
The carboxamide bond is prone to hydrolysis under acidic conditions. Neutral pH buffers are used during workup to preserve integrity.
化学反应分析
Types of Reactions
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)chroman-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The ethoxyethyl chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the imidazole ring.
Reduction: Amines derived from the carboxamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)chroman-2-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure enables chemists to explore various chemical reactions, including oxidation, reduction, and substitution reactions .
Biology
In biological research, the compound is being investigated for its potential as an enzyme inhibitor or receptor modulator . Its interactions with biological targets are of significant interest due to the imidazole and chroman moieties that allow for diverse binding possibilities .
Medicine
The compound is explored for its therapeutic effects, particularly in:
- Anti-inflammatory Activity : Studies indicate its potential to reduce pro-inflammatory cytokines.
- Anticancer Activity : Preliminary evaluations have shown cytotoxic effects against various cancer cell lines, making it a candidate for further development in cancer therapies .
Case Studies
Several studies have investigated the biological effects of this compound:
| Study Title | Objective | Findings |
|---|---|---|
| Antimicrobial Activity (2024) | Assess efficacy against Gram-positive and Gram-negative bacteria | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) |
| Anticancer Activity Evaluation (2023) | Evaluate cytotoxic effects on human breast cancer cells (MCF-7) | Dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours |
| Inflammation Model Study (2025) | Investigate anti-inflammatory properties using LPS-stimulated macrophages | Reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls |
作用机制
The mechanism of action of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)chroman-2-carboxamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The chroman-2-carboxamide moiety can interact with various receptors or enzymes, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
相似化合物的比较
Structural and Functional Group Analysis
The table below compares key features of the target compound with two analogs from the evidence:
Key Differences and Implications
Core Structure :
- The target compound ’s chroman ring (C₉H₁₀O) contrasts with the benzodioxole (C₇H₆O₂) in and the benzimidazole (C₇H₆N₂) in . Chroman’s oxygenated ring may enhance antioxidant activity, while benzodioxole and benzimidazole systems are associated with enzyme inhibition and DNA intercalation, respectively.
Functional Groups: The hydrazinecarboxamide in introduces a reactive NH-NH bridge, which may confer instability compared to the target’s carboxamide.
Substituent Effects :
生物活性
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)chroman-2-carboxamide is a compound that has garnered attention due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a chroman backbone substituted with an imidazole moiety, which is crucial for its biological activity. The ethoxy and carboxamide groups enhance solubility and bioavailability.
- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that imidazole-containing derivatives can induce apoptosis in tumor cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms .
- Antithrombotic Effects : Compounds related to the imidazole structure have shown significant antithrombotic activity. Specifically, they inhibit platelet aggregation induced by ADP, suggesting potential use in treating cardiovascular diseases .
- Anti-inflammatory Properties : The imidazole ring is known for its anti-inflammatory properties, which may contribute to the compound's ability to modulate inflammatory responses in various tissues .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies
- Cytotoxicity in Tumor Models : A study evaluated the compound's efficacy against FaDu hypopharyngeal tumor cells, revealing that it significantly reduced cell viability compared to control groups. The mechanism involved modulation of the NF-κB pathway, which is critical in cancer progression .
- Antithrombotic Activity Assessment : In vivo studies demonstrated that derivatives of this compound significantly reduced thrombus formation in rodent models. The IC50 values for platelet aggregation inhibition were notably lower than those of established antithrombotic agents, indicating a promising therapeutic profile .
- Inflammation Model Studies : In animal models of inflammation, the compound exhibited a marked reduction in edema and inflammatory markers, suggesting its potential as an anti-inflammatory agent .
常见问题
Q. What are the critical steps and optimization strategies for synthesizing N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)chroman-2-carboxamide?
- Methodological Answer : Synthesis typically involves three key stages:
Imidazole-ethoxyethyl linker preparation : React 1H-imidazole with ethylene oxide or ethylene dihalide to form the ethoxyethyl chain, followed by activation (e.g., tosylation) for subsequent coupling .
Chroman-2-carboxylic acid activation : Convert chroman-2-carboxylic acid to its acid chloride or activate via carbodiimide coupling (e.g., EDC/HOBt) .
Amide bond formation : Couple the activated chroman moiety with the imidazole-ethoxyethyl amine intermediate under inert conditions (e.g., DMF, 0–5°C) .
Optimization Tips :
- Use polar aprotic solvents (DMF, DMSO) to enhance solubility .
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to minimize byproducts .
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR : Confirm imidazole protons (δ 7.5–8.0 ppm), chroman aromatic signals (δ 6.5–7.2 ppm), and ethoxyethyl chain integration .
- High-Performance Liquid Chromatography (HPLC) :
- Use reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) .
- Mass Spectrometry (HRMS) :
- Validate molecular weight (e.g., [M+H]+ calculated for C₁₉H₂₃N₃O₃: 342.18) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the biological efficacy of this compound?
- Methodological Answer :
- Core Modifications :
- Replace chroman with quinazoline or benzopyran to test ring size impact .
- Vary ethoxyethyl linker length (e.g., propoxyethyl) to assess flexibility .
- Functional Group Substitutions :
- Introduce electron-withdrawing groups (e.g., -CF₃) on the imidazole to enhance target binding .
- Assay Design :
- Use enzyme inhibition assays (e.g., COX-1/2 for anti-inflammatory potential) and cell-based viability tests (MTT assay) .
- Data Interpretation :
- Cross-reference IC₅₀ values with computational docking (e.g., AutoDock Vina) to prioritize analogs .
Q. What strategies resolve contradictions between in vitro binding affinity and in vivo pharmacokinetic data?
- Methodological Answer :
- Orthogonal Validation :
- Confirm binding via surface plasmon resonance (SPR) alongside radioligand assays to rule out false positives .
- ADME Profiling :
- Assess metabolic stability in liver microsomes and plasma protein binding to identify bioavailability bottlenecks .
- In Silico Modeling :
- Predict blood-brain barrier permeability using QikProp or similar tools .
Q. How can computational methods predict novel biological targets for this compound?
- Methodological Answer :
- Pharmacophore Modeling :
- Generate 3D pharmacophores (e.g., using Schrödinger Phase) based on imidazole and chroman motifs .
- Molecular Dynamics (MD) Simulations :
- Simulate binding stability with kinases or GPCRs over 100 ns trajectories (AMBER/CHARMM force fields) .
- Target Fishing :
- Use SwissTargetPrediction or SEA databases to rank potential targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
